molecular formula C12H14N4O3S B14138230 N-methyl-2-[(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]hydrazinecarbothioamide CAS No. 1033202-30-0

N-methyl-2-[(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]hydrazinecarbothioamide

Cat. No.: B14138230
CAS No.: 1033202-30-0
M. Wt: 294.33 g/mol
InChI Key: STCBDVODKHENHP-UHFFFAOYSA-N
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Description

N-methyl-2-[(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]hydrazinecarbothioamide is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]hydrazinecarbothioamide typically involves multiple steps. One common method starts with the preparation of the benzoxazine ring, followed by the introduction of the hydrazinecarbothioamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of triethylamine in ethanol has been reported as an effective condition for certain steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-[(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions are possible, especially at the hydrazinecarbothioamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-methyl-2-[(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]hydrazinecarbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-methyl-2-[(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]hydrazinecarbothioamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-2-[(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]hydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

1033202-30-0

Molecular Formula

C12H14N4O3S

Molecular Weight

294.33 g/mol

IUPAC Name

1-methyl-3-[(4-methyl-3-oxo-1,4-benzoxazine-6-carbonyl)amino]thiourea

InChI

InChI=1S/C12H14N4O3S/c1-13-12(20)15-14-11(18)7-3-4-9-8(5-7)16(2)10(17)6-19-9/h3-5H,6H2,1-2H3,(H,14,18)(H2,13,15,20)

InChI Key

STCBDVODKHENHP-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)NNC(=O)C1=CC2=C(C=C1)OCC(=O)N2C

Origin of Product

United States

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